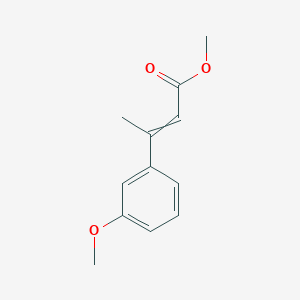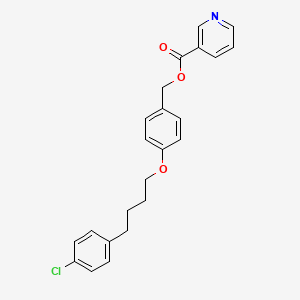
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is a ruthenium-based compound known for its application as a catalyst in various chemical reactions. It is particularly recognized for its role in olefin metathesis, a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium typically involves the reaction of a ruthenium precursor with 1,3-dimesitylimidazolidin-2-id-2-yl and tricyclohexylphosphine ligands. The reaction is carried out under an inert atmosphere, often using a glovebox or Schlenk line techniques to prevent contamination from moisture and oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium undergoes various types of reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It facilitates the exchange of alkene fragments between molecules.
Substitution Reactions: The compound can undergo ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Olefin Metathesis: Common reagents include alkenes and dienes.
Substitution Reactions: Reagents include various ligands such as phosphines, amines, and carbenes.
Major Products Formed
Olefin Metathesis: The major products are alkenes with redistributed carbon-carbon double bonds.
Substitution Reactions: The products depend on the ligands used in the reaction.
Aplicaciones Científicas De Investigación
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium involves the coordination of the ruthenium center with the olefin substrate. This coordination facilitates the scission and regeneration of carbon-carbon double bonds, leading to the redistribution of alkene fragments. The molecular targets include the carbon-carbon double bonds in the substrate molecules, and the pathways involved are those of olefin metathesis .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(benzylidene)(tricyclohexylphosphine)ruthenium: Another ruthenium-based catalyst used in olefin metathesis.
Dichloro(1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(phenylmethylene)(tricyclohexylphosphine)ruthenium: Similar in structure and function, used in similar applications.
Uniqueness
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is unique due to its specific ligand environment, which provides enhanced stability and reactivity in olefin metathesis reactions. This makes it particularly effective in the synthesis of complex molecules and polymers .
Propiedades
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOPGQNVSUHOIR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67Cl2N2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethan-1-one](/img/structure/B8290889.png)




![2-(2-methylpyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B8290923.png)

